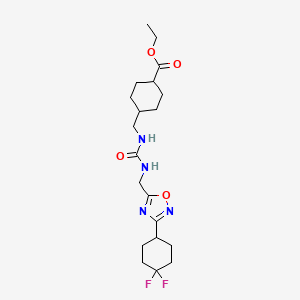
4-((3-((3-(4,4-二氟环己基)-1,2,4-恶二唑-5-基)甲基)脲基)甲基)环己烷羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound with intriguing properties and potential applications in various fields. Its chemical structure features multiple functional groups, which confer upon it a variety of reactivity patterns and interaction possibilities.
科学研究应用
Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate is of interest in several scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Medicine: : Could be explored for therapeutic potential due to its unique chemical structure.
Industry: : Used in the development of advanced materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate involves several steps, each requiring specific reagents and conditions:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 4,4-difluorocyclohexane and precursors for the oxadiazole and urea groups.
Formation of 1,2,4-Oxadiazole: : Through a cyclization reaction, the 1,2,4-oxadiazole ring is formed from a dicarboxylic acid and hydrazine derivative.
Introduction of Urea Group: : An intermediate bearing the oxadiazole group undergoes a reaction with an isocyanate to introduce the urea functionality.
Final Coupling Step: : The urea-intermediate is then coupled with ethyl cyclohexanecarboxylate in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
In industrial settings, the production process is scaled up, focusing on optimizing yield and purity:
Batch or Continuous Processes: : Depending on the required scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Catalysts and Solvents: : Selection of efficient catalysts and environmentally benign solvents is crucial to maximize efficiency and minimize waste.
Purification: : Post-synthesis, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: : Exposure to oxidizing agents can lead to the formation of oxides or other derivatives.
Reduction: : Reduction reactions can yield different compounds by breaking specific bonds or altering functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: : Agents like potassium permanganate or chromic acid.
Reducing Agents: : Such as lithium aluminum hydride or hydrogen gas over a palladium catalyst.
Substitution Reactions: : Reagents like alkyl halides or acyl halides under acidic or basic conditions.
Major Products Formed
The major products depend on the specific reaction conditions but can include oxidized derivatives, reduced forms, and substituted analogs.
作用机制
The mechanism by which ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate exerts its effects is rooted in its ability to interact with specific molecular targets:
Molecular Targets: : It can bind to proteins, enzymes, or receptors, influencing their activity.
Pathways Involved: : May modulate signal transduction pathways or metabolic processes, depending on its binding affinity and specificity.
相似化合物的比较
Compared to other similar compounds, ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate stands out due to:
Structural Uniqueness: : The presence of both 4,4-difluorocyclohexyl and oxadiazole groups.
Functional Versatility: : Its ability to undergo diverse chemical reactions.
List of Similar Compounds
Ethyl 4-((3-((3-(4-fluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate
Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-thiadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate
There you have it! Your compound has quite the résumé, wouldn't you say?
属性
IUPAC Name |
ethyl 4-[[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]methyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30F2N4O4/c1-2-29-18(27)15-5-3-13(4-6-15)11-23-19(28)24-12-16-25-17(26-30-16)14-7-9-20(21,22)10-8-14/h13-15H,2-12H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTUIZJSRSKUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2444949.png)
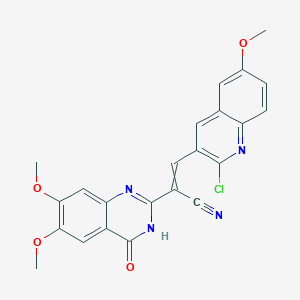
![5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2444953.png)
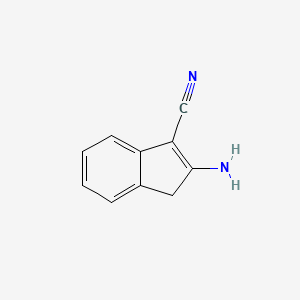
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2444955.png)
![2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2444956.png)
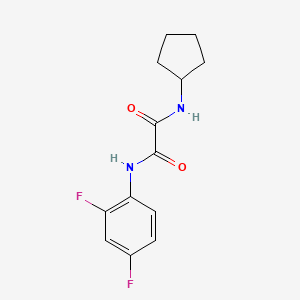
![methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2444963.png)
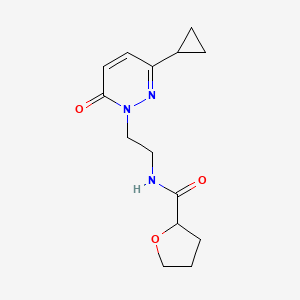
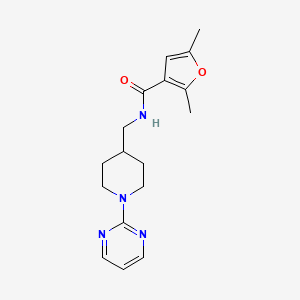
![(E)-N-[(5Z)-4-benzyl-3-(propan-2-yl)-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2444966.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2444968.png)
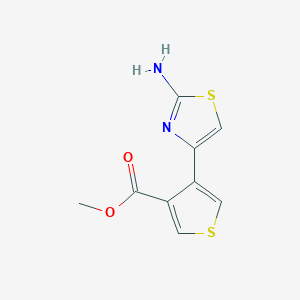
![1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2444971.png)
